molecular formula C7H14ClNO2 B3011407 (1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2408936-32-1

(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride

Cat. No.: B3011407
CAS No.: 2408936-32-1
M. Wt: 179.64
InChI Key: FUIGDPWUJLIROT-GEMLJDPKSA-N
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Description

(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride is a cyclopropane derivative featuring a dimethylaminomethyl substituent and a carboxylic acid group, stabilized as a hydrochloride salt. The cyclopropane ring introduces significant structural rigidity, which can enhance binding specificity in pharmacological applications. This compound is often utilized as a building block in medicinal chemistry due to its stereochemical complexity and functional versatility .

Properties

IUPAC Name

(1S,2R)-2-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8(2)4-5-3-6(5)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIGDPWUJLIROT-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CC1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1C[C@@H]1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid; hydrochloride, also known by its CAS number 1803603-95-3, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Chemical Formula C₇H₁₄ClNO₂
Molecular Weight 179.65 g/mol
IUPAC Name 1-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid; hydrochloride
Appearance White powder
Storage Conditions Room temperature

The biological activity of (1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid; hydrochloride is primarily attributed to its interaction with various biological targets:

  • Receptor Binding: The compound has shown potential in binding to specific receptors involved in neurotransmission and cellular signaling.
  • Enzyme Inhibition: It exhibits inhibitory effects on enzymes such as aggrecanase and matrix metalloproteinase (MMP-13), which are involved in extracellular matrix remodeling and inflammatory processes .
  • Neuroprotective Effects: Similar compounds have been reported to promote neuroblastoma cell maturation, suggesting a potential role in neuroprotection.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

  • Anticonvulsant Activity: Structural analogs have demonstrated anticonvulsant effects, indicating that (1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid; hydrochloride may also exhibit similar properties.
  • Anti-inflammatory Effects: The inhibition of MMPs suggests a possible anti-inflammatory role, which could be beneficial in treating conditions characterized by excessive inflammation.
  • Potential Anticancer Activity: Preliminary studies indicate that the compound may affect cancer cell lines through modulation of signaling pathways involved in cell growth and apoptosis.

Case Study 1: Neuroblastoma Cell Maturation

A study investigated the effects of a structurally similar compound on neuroblastoma cells. The results showed that treatment led to increased differentiation markers in vitro, suggesting that (1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid; hydrochloride could promote neuronal differentiation.

Case Study 2: Inhibition of MMPs

Research focused on the inhibitory effects of the compound on MMPs has revealed significant activity against MMP-13. This inhibition was associated with reduced degradation of extracellular matrix components, highlighting its potential therapeutic application in degenerative diseases .

Safety and Toxicology

The compound's safety profile is essential for its potential therapeutic use. According to safety data:

  • Signal Word: Warning
  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335) .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and related cyclopropane derivatives:

Compound Name Molecular Formula Substituents/R-Groups Key Features CAS Number Reference
(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride C₈H₁₄ClNO₂ -Dimethylaminomethyl, -COOH (HCl salt) Rigid cyclopropane, hydrophilic carboxylic acid, basic dimethylamino group 31420-47-0
rac-(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride C₇H₁₀ClF₃N₂O₂ -Aminomethyl, -CF₃, -COOH (HCl salt) Trifluoromethyl enhances lipophilicity; aminomethyl increases polarity Not specified
trans-2-cyanocyclopropanecarboxylic acid C₅H₅NO₂ -CN, -COOH Electron-withdrawing cyano group; increased acidity 39891-82-2
1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid hydrochloride C₈H₁₆ClNO₂ -Dimethylaminoethyl, -COOH (HCl salt) Extended alkyl chain; flexible dimethylaminoethyl group Not specified
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid C₇H₁₀N₂O₄ -Amino(carboxy)methyl, -COOH Dual carboxylic acid groups; enhanced hydrogen bonding capacity 117857-95-1

Key Observations :

  • Trifluoromethyl vs. Dimethylamino: The trifluoromethyl group in rac-(1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride increases lipophilicity (logP ~2.94) compared to the dimethylamino group, which may improve membrane permeability but reduce solubility .
  • Cyano Group Effects: trans-2-cyanocyclopropanecarboxylic acid exhibits stronger acidity (pKa ~1.5–2.0) due to the electron-withdrawing cyano group, contrasting with the milder acidity of the target compound (pKa ~4–5 for carboxylic acid) .
Physicochemical Properties
  • LogP and Solubility :

    • The target compound’s logP is estimated at ~0.5–1.0 (hydrophilic due to -COOH and HCl salt), whereas trifluoromethyl analogs (logP ~2.94) are more lipophilic .
    • Pyridinyl-substituted derivatives (e.g., rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride) show reduced solubility in aqueous media due to aromatic π-system interactions .
  • Thermal Stability :

    • Cyclopropane rings generally confer thermal stability; however, substituents like -CF₃ (decomposition temp ~200°C) may lower stability compared to -COOH derivatives (decomposition >250°C) .

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